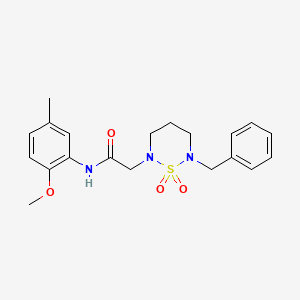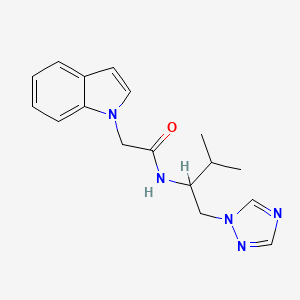
2-(1H-indol-1-yl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-1-yl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
- A new methodology for the preparation of indole derivatives, particularly useful in the synthesis of rizatriptan, highlights the importance of such compounds in medicinal chemistry. The key reaction step involves radical cyclization, demonstrating the utility of these compounds in complex synthesis processes (S. Rádl et al., 2008).
Molecular Docking and Anti-inflammatory Applications
- Indole acetamide derivatives have been synthesized and characterized for their anti-inflammatory activities through in silico modeling, targeting cyclooxygenase domains. This research underlines the therapeutic potential of indole derivatives in addressing inflammation (F. H. Al-Ostoot et al., 2020).
Structural and Electronic Analysis
- Triazolyl-indole bearing alkylsulfanyl analogues have been synthesized, with their structures confirmed via X-ray diffraction. The study discusses the molecular electrostatic potential and reactivity descriptors of these compounds, indicating their potential in material science and molecular engineering (A. Boraei et al., 2021).
Antimicrobial and Cholinesterase Inhibitor Activities
- Research into triazole and triazolothiadiazine derivatives demonstrates their diverse applications in medicine and agriculture, highlighting their antimicrobial properties and potential as cholinesterase inhibitors. Such compounds contribute to the development of new treatments for diseases and agricultural pests (Zafer Asim Kaplancikli et al., 2008).
Propiedades
IUPAC Name |
2-indol-1-yl-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-13(2)15(9-22-12-18-11-19-22)20-17(23)10-21-8-7-14-5-3-4-6-16(14)21/h3-8,11-13,15H,9-10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYFAXVFQMJNIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)CN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(furan-2-ylmethyl)-4-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2731837.png)
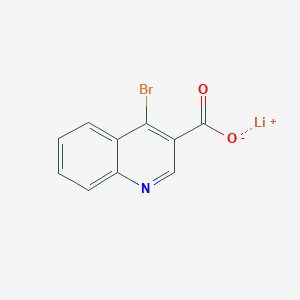
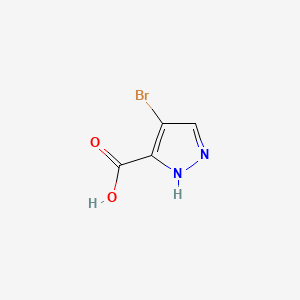
![(E)-6-(styrylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2731840.png)
![1-(2,6-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2731841.png)
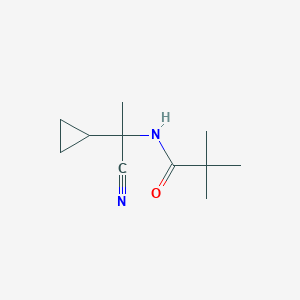
![N-{5-[(4-methylpiperidin-1-yl)carbonyl]-6-piperazin-1-ylpyridin-3-yl}pentanamide](/img/structure/B2731847.png)
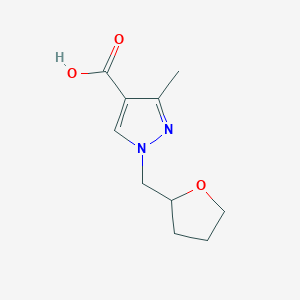
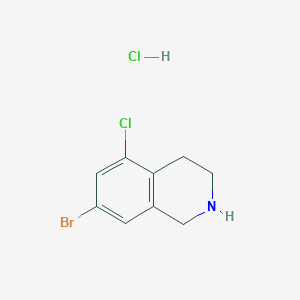
![N-(2,5-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2731852.png)
![N-[1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2731854.png)
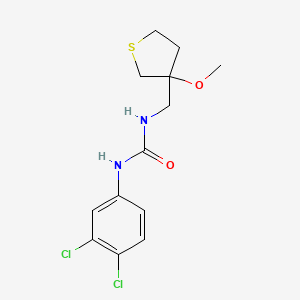
![N-(3-chlorophenyl)-2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2731856.png)
